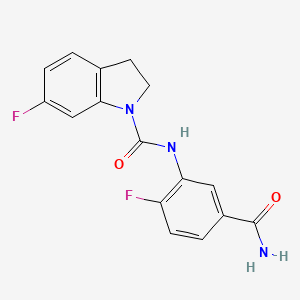![molecular formula C21H23ClN2O B7431509 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)
6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide is not fully understood. However, it is believed to act as a selective agonist for certain G protein-coupled receptors, which can lead to the activation of various signaling pathways in the body. This can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide are not fully understood. However, it has been found to have potential effects on various physiological processes, including neurotransmission, inflammation, and pain perception. It has also been found to have potential applications in the treatment of certain diseases, such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide in lab experiments include its unique chemical structure and properties, which make it a potentially useful tool for studying various physiological processes. However, its limitations include the fact that its mechanism of action is not fully understood and that further research is needed to fully elucidate its potential applications.
Direcciones Futuras
There are many future directions for research on 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a tool for studying various physiological processes. Additionally, further research is needed to fully understand its advantages and limitations for lab experiments, and to develop new methods for synthesizing and studying this compound.
Métodos De Síntesis
The synthesis method of 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide involves the reaction of 2-phenylcyclopentanone with 6-chloroindole-2-carboxylic acid to form 6-chloro-N-(2-phenylcyclopentyl)indole-2-carboxamide. This compound is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to form 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide has been studied for its potential use in scientific research due to its unique chemical structure and properties. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a ligand for G protein-coupled receptors, which play an important role in regulating various physiological processes in the body.
Propiedades
IUPAC Name |
6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c22-18-10-9-16-11-12-24(20(16)13-18)21(25)23-14-17-7-4-8-19(17)15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17,19H,4,7-8,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZWITJSJPLSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C2=CC=CC=C2)CNC(=O)N3CCC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)

![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)

![2-[(3,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431521.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)